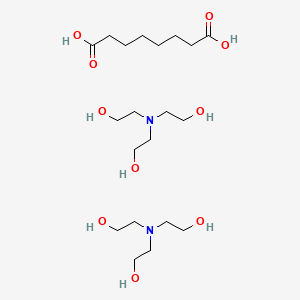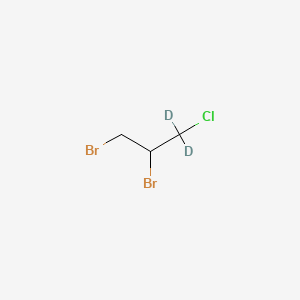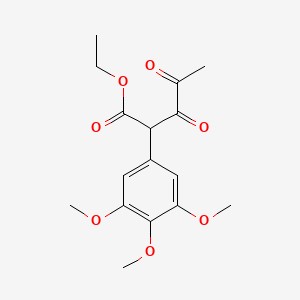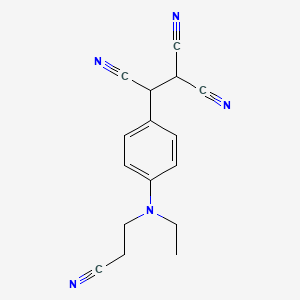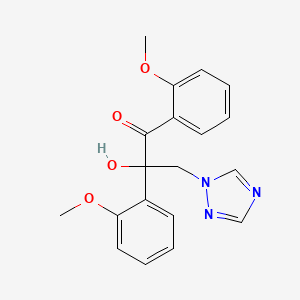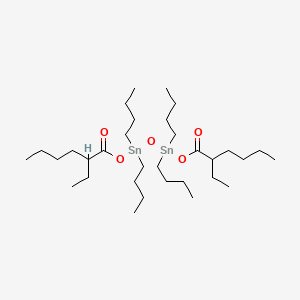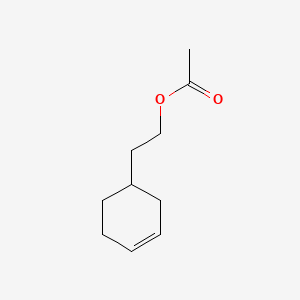
2-(3-Cyclohexene-1-yl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclohexene-1-yl)ethyl acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . . This compound is characterized by a cyclohexene ring attached to an ethyl acetate group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexene-1-yl)ethyl acetate typically involves the esterification of 3-Cyclohexene-1-ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
2-(3-Cyclohexene-1-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexanone derivatives.
Reduction: 3-Cyclohexene-1-ethanol.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
2-(3-Cyclohexene-1-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 2-(3-Cyclohexene-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 3-Cyclohexene-1-ethanol, which can further participate in biochemical reactions. The cyclohexene ring can interact with enzymes and receptors, influencing various biological processes .
相似化合物的比较
Similar Compounds
α-Terpinyl acetate: Similar in structure but with a different arrangement of functional groups.
Nopol derivatives: Compounds derived from nopol, which have similar cycloaliphatic structures.
Uniqueness
2-(3-Cyclohexene-1-yl)ethyl acetate is unique due to its specific combination of a cyclohexene ring and an ethyl acetate group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
属性
CAS 编号 |
39055-34-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-cyclohex-3-en-1-ylethyl acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-3,10H,4-8H2,1H3 |
InChI 键 |
HEYMGGRGEJTPBD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1CCC=CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


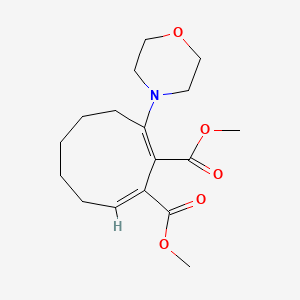
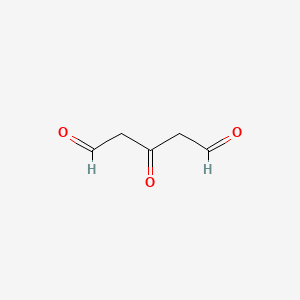
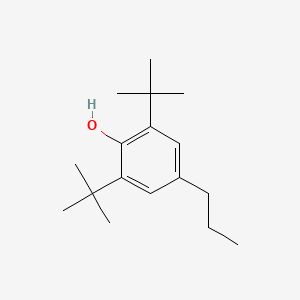
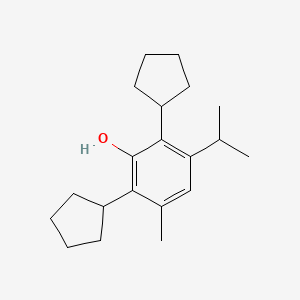
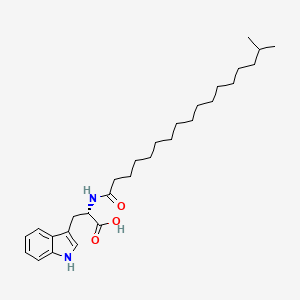
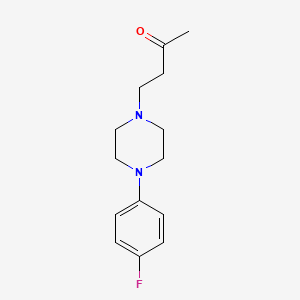
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
